Isoquinolin-6-ylboronic acid
Overview
Description
Isoquinolin-6-ylboronic acid is an organic compound with the molecular formula C9H8BNO2. It is a boronic acid derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-6-ylboronic acid can be synthesized through various methods. One common method involves the borylation of isoquinoline derivatives using boron reagents. For instance, the reaction of isoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound . The reaction typically requires mild conditions and is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Isoquinolin-6-ylboronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinolin-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of a carbon-carbon bond . This mechanism is crucial for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-6-boronic acid: Similar in structure but differs in the position of the boronic acid group.
1,3-Benzothiazol-6-ylboronic acid: Contains a benzothiazole ring instead of an isoquinoline ring.
Pyrazole-3-boronic acid hydrochloride: Features a pyrazole ring and is used in similar coupling reactions.
Uniqueness
Isoquinolin-6-ylboronic acid is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in Suzuki-Miyaura coupling reactions, enabling the efficient formation of carbon-carbon bonds .
Biological Activity
Isoquinolin-6-ylboronic acid (IB) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of an isoquinoline moiety with a boronic acid functional group attached at the 6-position. The molecular formula is C₉H₉BNO₂, and it has a molecular weight of approximately 169.96 g/mol. The presence of the boronic acid group allows for the formation of covalent bonds with diols and other suitable functional groups, making it a versatile scaffold for drug development.
Key Features:
- Aromatic Isoquinoline Ring: Provides rigidity and electron delocalization.
- Boronic Acid Group: Facilitates covalent bonding and interaction with biological targets.
The primary mechanism of action for this compound is not fully elucidated; however, its role as a building block for various bioactive compounds is well-documented. It participates in Suzuki-Miyaura coupling reactions, which are crucial for synthesizing complex organic molecules with diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity: Compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values as low as 0.47 µM against specific cancer cell lines, indicating potent antiproliferative effects .
- Antibacterial Properties: Isoquinoline derivatives have shown activity against various bacterial strains. In one study, an isoquinoline sulfonamide exhibited a minimum inhibitory concentration (MIC) of 6.25 µM against E. coli .
- Enzyme Inhibition: Boronic acids are known to inhibit various enzymes, including serine proteases and glycosidases. This compound derivatives have been evaluated for their enzyme inhibition properties, demonstrating moderate to high activity against acetylcholinesterase and butyrylcholinesterase .
Structure-Activity Relationship (SAR)
The SAR studies conducted on isoquinoline derivatives reveal that modifications at the 6-position significantly influence biological activity. For example:
Compound | Modification | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound 1 | Ethoxy at 6-position | 0.47 | >190 (PC-3) |
Compound 2 | Ethyl-amino at 6-position | Similar to Compound 1 | - |
Compound 3 | Large steric groups at 6-position | Decreased activity | - |
These findings suggest that smaller electron-donating groups enhance antiproliferative activity while larger groups reduce efficacy .
Case Studies
-
Antiproliferative Activity Against Cancer Cell Lines:
A study evaluated various isoquinoline derivatives for their antiproliferative effects on the LASCPC-01 cell line, revealing that certain compounds could induce G1 cell cycle arrest and apoptosis in a dose-dependent manner . -
Antibacterial Screening:
In another study focusing on antibacterial properties, isoquinoline sulfonamides were screened against E. coli and K. pneumoniae, demonstrating significant antibacterial activity with MIC values indicating effective inhibition .
Properties
IUPAC Name |
isoquinolin-6-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOMTRFSCUDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657366 | |
Record name | Isoquinolin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899438-92-7 | |
Record name | Isoquinolin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (isoquinolin-6-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.